2,3,3-Tricyano-2',2'-diethoxy-1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-carboxamide
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Overview
Description
2,3,3-Tricyano-2’,2’-diethoxy-1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Tricyano-2’,2’-diethoxy-1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of base catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Tricyano-2’,2’-diethoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The cyano groups can participate in nucleophilic addition reactions with oxygen-centered nucleophiles, forming addition products while preserving the three-membered ring structure.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano groups, with reagents such as alcohols, thiols, and amines.
Ring-Opening Reactions: Reactions with certain nucleophiles, such as thiols and amines, can lead to the opening of the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, thiols, amines, and ketone oximes. Base catalysts are often required to facilitate these reactions, and solvents such as acetic acid and sulfuric acid are used to promote specific transformations .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, such as 2-amino-4,4-dialkoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitriles and 2-imino-2’,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitriles .
Scientific Research Applications
2,3,3-Tricyano-2’,2’-diethoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which 2,3,3-Tricyano-2’,2’-diethoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxamide exerts its effects involves interactions with nucleophiles and electrophiles. The cyano groups are particularly reactive, allowing for various addition and substitution reactions. The compound’s spirocyclic structure also contributes to its stability and reactivity, enabling it to participate in complex chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles: These compounds share a similar spirocyclic structure and cyano groups but differ in the presence of the oxo group.
Indole Derivatives: Various indole derivatives exhibit similar reactivity and functional groups, making them comparable in terms of chemical behavior.
Uniqueness
2,3,3-Tricyano-2’,2’-diethoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C19H19N5O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1,3,3-tricyano-2',2'-diethoxy-1'-methylspiro[cyclopropane-2,3'-indole]-1-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c1-4-26-19(27-5-2)18(13-8-6-7-9-14(13)24(19)3)16(10-20,11-21)17(18,12-22)15(23)25/h6-9H,4-5H2,1-3H3,(H2,23,25) |
InChI Key |
DQHQOBXMOPGEKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2(C3=CC=CC=C3N1C)C(C2(C#N)C(=O)N)(C#N)C#N)OCC |
Origin of Product |
United States |
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